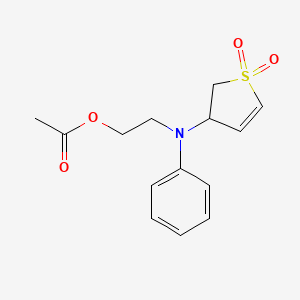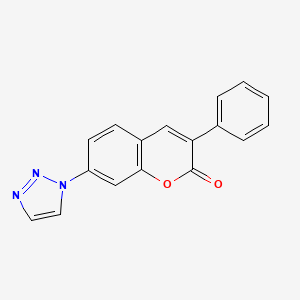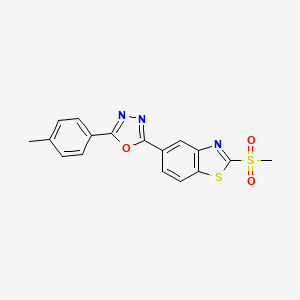![molecular formula C14H11NO8S2 B8043359 5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8043359.png)
5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid is an organic compound known for its applications in various scientific fields. It is characterized by the presence of nitro and sulfonic acid groups, which contribute to its reactivity and solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid typically involves the nitration of 2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid. This process requires careful control of temperature and the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is exothermic and must be conducted under controlled conditions to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration processes with stringent safety measures. The use of continuous flow reactors helps in maintaining consistent reaction conditions and improving yield. Post-reaction, the product is purified through crystallization and filtration techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in 5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid can undergo further oxidation to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Chlorosulfonic acid or sulfur trioxide for sulfonation reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-amino-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid is utilized in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential use in drug development due to its reactive functional groups.
Industry: Applied in the manufacture of specialty chemicals and as a reagent in analytical chemistry.
Mécanisme D'action
The compound exerts its effects primarily through its functional groups. The nitro group can participate in redox reactions, while the sulfonic acid group enhances solubility and reactivity. These properties make it a versatile compound in various chemical reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid
- 5-amino-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid
- 2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid
Uniqueness
5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid is unique due to the presence of both nitro and sulfonic acid groups, which confer distinct reactivity and solubility properties. This combination makes it particularly useful in applications requiring both oxidative and reductive capabilities.
Propriétés
IUPAC Name |
5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO8S2/c16-15(17)12-8-7-11(14(9-12)25(21,22)23)6-5-10-3-1-2-4-13(10)24(18,19)20/h1-9H,(H,18,19,20)(H,21,22,23)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRSMOOUKXSLIG-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-2-(4-chloropyrazol-1-yl)-3-[4-[(E)-2-(4-chloropyrazol-1-yl)-2-cyanoethenyl]phenyl]prop-2-enenitrile](/img/structure/B8043277.png)
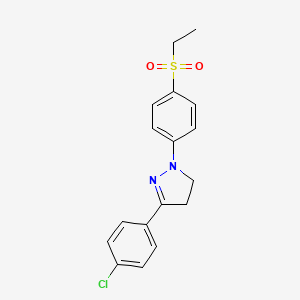
![N-[3-(dimethylamino)phenyl]-N-ethylbenzenesulfonamide](/img/structure/B8043297.png)
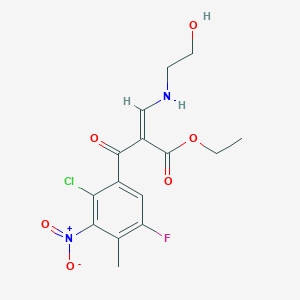
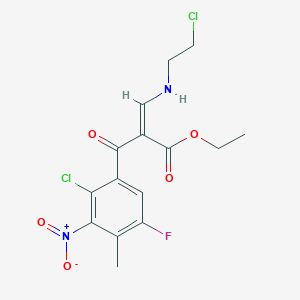
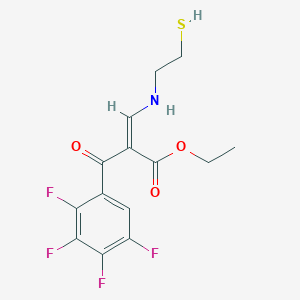
![6,7-Difluoro-10-oxo-3-phenyl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8043334.png)
![1-(5-chloro-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl)-N,N-dimethylpyridin-1-ium-4-amine;chloride](/img/structure/B8043342.png)
![1,1-Bis[4-(2-hydroxyethoxy)phenyl]cyclohexane](/img/structure/B8043351.png)
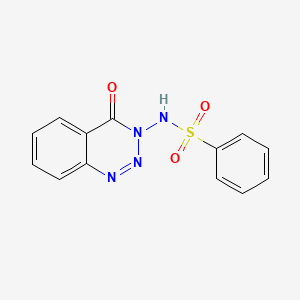
![N-[2-(4-chlorophenyl)sulfanyl-1-phenylethyl]formamide](/img/structure/B8043365.png)
